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Compound of Interest

Compound Name: TG101209 analog 1

Cat. No.: B15567989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties,

biological activity, and key experimental protocols for the selective Janus Kinase 2 (JAK2)

inhibitor, TG101209. As no specific public data exists for a "TG101209 analog 1," this

document focuses on the well-characterized parent compound, serving as a foundational

resource for research and development involving this class of molecules.

Core Physicochemical Properties
A summary of the essential physicochemical data for TG101209 is presented below, offering a

snapshot of its chemical identity and solubility characteristics.
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Property Data

Chemical Name

N-tert-butyl-3-[[5-methyl-2-[4-(4-

methylpiperazin-1-yl)anilino]pyrimidin-4-

yl]amino]benzenesulfonamide[1]

Molecular Formula C₂₆H₃₅N₇O₂S[2]

Molecular Weight 509.67 g/mol [2][3]

CAS Number 936091-14-4[1][4]

Appearance Solid[1]

Melting Point 243°C[2]

Solubility
• ≥50 mg/mL in DMSO[5]• Insoluble in Water[1]•

Insoluble in Ethanol[1]

Note: The hygroscopic nature of DMSO can impact solubility; it is recommended to use fresh,

anhydrous DMSO for the preparation of stock solutions.[3][5]

Mechanism of Action and Biological Activity
TG101209 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of

JAK2.[3][5][6] It demonstrates significant selectivity for JAK2 over other kinases, although it

also exhibits inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and the proto-

oncogene RET.[3][4][6] Its primary mechanism of action is the disruption of the JAK/STAT

signaling pathway, a critical cascade in cytokine-mediated cell signaling that is frequently

dysregulated in hematological malignancies and other proliferative disorders.[7][8]

By inhibiting the kinase activity of JAK2, TG101209 prevents the phosphorylation and

subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins,

particularly STAT3 and STAT5.[3][7][9] This blockade abrogates the translocation of STAT

dimers to the nucleus, thereby downregulating the expression of target genes essential for cell

proliferation and survival, such as Bcl-xL and Cyclin D1.[8][9] Consequently, TG101209 induces

cell cycle arrest and apoptosis in cell lines harboring activating mutations like JAK2V617F and

MPLW515L/K.[2][6][8]
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In Vitro Kinase Inhibitory Profile
The half-maximal inhibitory concentrations (IC₅₀) of TG101209 against a panel of kinases are

detailed below.

Kinase Target IC₅₀ (nM)

JAK2 6[3][4][6]

RET 17[3][4][6]

FLT3 25[3][4][6]

JAK3 169[3][4][6]

Key Experimental Protocols
This section outlines standardized methodologies for the in vitro characterization of

TG101209's biological effects.

In Vitro Kinase Inhibition Assay
This protocol measures the direct inhibitory effect of TG101209 on the enzymatic activity of a

purified kinase.

Objective: To determine the IC₅₀ value of TG101209 against target kinases.

Methodology:

Reaction Mixture Preparation: In a microtiter plate, combine the recombinant kinase (e.g.,

JAK2, JAK3) with a suitable peptide substrate (100 µM) in a kinase reaction buffer (40 mM

Tris pH 7.4, 50 mM MgCl₂, 800 µM EGTA, 350 µM Triton X-100, 2 µM β-mercaptoethanol).

The quantity of kinase should be optimized to ensure the reaction remains in the linear range

for the duration of the assay.

Inhibitor Addition: Add serial dilutions of TG101209 to the reaction wells.

Reaction Initiation: Start the reaction by adding ATP to a final concentration of 3 µM.
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Incubation: Incubate the plate for 60 minutes at room temperature.

Signal Detection: Terminate the reaction and quantify the remaining ATP using a

luminescence-based assay, such as the Kinase-Glo® kit. The luminescent signal is inversely

proportional to kinase activity.

Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve

using appropriate software.[3]

Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of TG101209 on cell viability and proliferation.

Objective: To quantify the dose- and time-dependent cytotoxic effects of TG101209.

Methodology:

Cell Seeding: Plate cells (e.g., HEL, Ba/F3-JAK2V617F) in a 96-well plate at a density of

approximately 2 x 10³ cells per well.[3]

Compound Treatment: Treat the cells with a range of TG101209 concentrations for various

durations (e.g., 24, 48, 72 hours).

MTT Addition: Following treatment, add MTT reagent to each well and incubate for 4-6

hours, allowing viable cells to reduce the yellow tetrazolium salt to purple formazan crystals.

[3]

Solubilization: Dissolve the formazan crystals by adding a solubilization agent, such as

DMSO.

Absorbance Measurement: Read the absorbance at 450 nm, with a reference wavelength of

650 nm, using a microplate reader.[3]

Data Analysis: Normalize the absorbance values to untreated controls to determine the

percentage of cell viability and calculate IC₅₀ values.

Apoptosis Analysis by Flow Cytometry
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This method quantifies the induction of apoptosis in cells treated with TG101209.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of

TG101209 for a specified time (e.g., 48 hours).[7][10]

Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and

Propidium Iodide (PI) according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC detects

the externalization of phosphatidylserine in early apoptotic cells, while PI identifies cells with

compromised membranes (late apoptotic/necrotic).[7][10]

Cell Cycle Analysis
This protocol evaluates the effect of TG101209 on cell cycle progression.

Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell

cycle.

Methodology:

Cell Treatment and Fixation: Treat cells with TG101209 for various time points (e.g., 6, 12,

24 hours), then harvest and fix the cells in ice-cold 70% ethanol.[8]

Staining: Wash the fixed cells and stain the cellular DNA with a solution containing a

fluorescent intercalating agent, such as Propidium Iodide, and RNase A to remove RNA.

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence

intensity of the stained cells is directly proportional to the DNA content.

Data Analysis: Deconvolute the resulting DNA content histograms to quantify the proportion

of cells in each phase of the cell cycle.[8]
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Visualized Signaling Pathways and Workflows
Graphical representations of the underlying biological pathways and experimental procedures

enhance comprehension and application of this technical information.

TG101209 Inhibition of the JAK/STAT Signaling Pathway
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Caption: TG101209 blocks the JAK/STAT pathway by inhibiting JAK2 kinase activity.

Standard In Vitro Experimental Workflow for TG101209
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Caption: Workflow for characterizing the in vitro activity of TG101209.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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